4-(dipropylsulfamoyl)-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide
Description
The compound 4-(dipropylsulfamoyl)-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide features a benzamide core substituted at the 4-position with a dipropylsulfamoyl group and a 1,3,4-thiadiazol-2-yl moiety at the amide nitrogen. The thiadiazole ring is further modified at position 5 with an ethylsulfanyl group. This structure combines sulfonamide and thiadiazole pharmacophores, which are commonly associated with bioactivities such as enzyme inhibition and antioxidant effects .
Properties
IUPAC Name |
4-(dipropylsulfamoyl)-N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O3S3/c1-4-11-21(12-5-2)27(23,24)14-9-7-13(8-10-14)15(22)18-16-19-20-17(26-16)25-6-3/h7-10H,4-6,11-12H2,1-3H3,(H,18,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USTOMXPEBOFZHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(S2)SCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(dipropylsulfamoyl)-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide typically involves multiple steps, starting with the preparation of the 1,3,4-thiadiazole ring. This can be achieved through the cyclization of thiosemicarbazide with appropriate reagents. The ethylsulfanyl group is then introduced via nucleophilic substitution reactions. The final step involves the coupling of the thiadiazole derivative with 4-(dipropylsulfamoyl)benzoic acid under suitable conditions, such as the use of coupling agents like EDCI or DCC in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
4-(dipropylsulfamoyl)-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated benzamides.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds containing thiadiazole rings exhibit significant antimicrobial properties. The structure of 4-(dipropylsulfamoyl)-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide suggests potential efficacy against various bacterial strains, including multidrug-resistant pathogens.
- Case Study : A study evaluated the antibacterial activity of several thiadiazole derivatives against strains of Bacillus subtilis and Escherichia coli. The compound demonstrated a minimum inhibitory concentration (MIC) lower than that of traditional antibiotics like linezolid, indicating strong antibacterial potential .
Anticancer Properties
The compound's unique functional groups may also confer anticancer properties. Preliminary studies suggest that it could inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
Mechanism of Action
The mechanism of action of 4-(dipropylsulfamoyl)-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide would depend on its specific application. In a biological context, it may interact with specific enzymes or receptors, modulating their activity. The ethylsulfanyl-thiadiazole moiety could play a crucial role in binding to the target site, while the dipropylsulfamoyl group may influence the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Physicochemical Properties
Key structural variations among analogs include:
- Heterocycle type : Thiadiazole vs. oxadiazole rings.
- Substituents on the heterocycle : Ethylsulfanyl, aromatic, or substituted aromatic groups.
- Sulfamoyl groups : Dipropyl, dimethyl, or other alkyl chains.
Table 1: Comparative Analysis of Structural Analogs
Key Observations
Heterocycle Impact: Thiadiazole derivatives (e.g., 9g ) exhibit antioxidant activity, while oxadiazole analogs (e.g., ) may have distinct electronic properties due to oxygen vs. sulfur in the ring.
Substituent Effects: Ethylsulfanyl (target compound) vs. Schiff bases (9g, 9h, 9i, 9j ): Ethylsulfanyl is a smaller, non-aromatic group, likely improving solubility compared to bulky aromatic substituents. Dipropylsulfamoyl (target compound) vs.
Biological Activity :
- Compounds like 9g showed moderate antioxidant activity (64.2% ABTS•+ scavenging at 100 µM), suggesting thiadiazole derivatives with polar substituents may favor redox interactions . The target compound’s ethylsulfanyl group, being less polar, might reduce such activity.
Synthetic Feasibility :
- Yields for Schiff base derivatives (53–67% ) indicate moderate synthetic efficiency, while the target compound’s simpler substituents (ethylsulfanyl) may allow higher yields if optimized.
Biological Activity
The compound 4-(dipropylsulfamoyl)-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide belongs to the class of thiadiazole derivatives, which have been extensively studied for their diverse biological activities. This article will explore its biological activity, focusing on its potential as an adenosine receptor antagonist, anticancer agent, and antimicrobial compound.
1. Adenosine Receptor Antagonism
Research indicates that thiadiazole derivatives can serve as potent adenosine receptor antagonists. For instance, compounds similar to this compound have shown significant affinity for adenosine A(1) and A(3) receptors. In a study, certain thiadiazolobenzamide derivatives demonstrated a K(i) value of 7 nM at the adenosine A(1) receptor, indicating strong binding affinity . The structure-activity relationship (SAR) suggests that modifications in the thiadiazole ring can significantly influence receptor binding and selectivity.
2. Anticancer Activity
Thiadiazole derivatives have also been evaluated for their anticancer properties. Recent studies have shown that compounds with the thiadiazole moiety exhibit moderate to good cytotoxic effects against various cancer cell lines. For example, certain derivatives demonstrated IC50 values below 10 µM against breast cancer cells (MCF-7), indicating potential for further development as anticancer agents . Mechanistic studies suggest that these compounds may arrest cell cycle progression at the G2/M phase and induce necrosis in cancer cells .
3. Antimicrobial Properties
The antimicrobial activity of thiadiazole derivatives has been well-documented. Compounds containing the 1,3,4-thiadiazole scaffold exhibit comparable activity to standard antibiotics such as ciprofloxacin . The mechanism is believed to involve disruption of bacterial cell wall synthesis or inhibition of key metabolic pathways.
Data Summary
Case Studies
- Adenosine Receptor Study : A series of thiadiazole derivatives were synthesized and tested for their ability to inhibit adenosine receptors. The study revealed that structural modifications significantly impacted receptor affinity and selectivity.
- Cytotoxicity Assessment : In vitro tests on various cancer cell lines showed that specific thiadiazole derivatives exhibited selective cytotoxicity against cancer cells while sparing normal fibroblasts, underscoring their therapeutic potential.
- Antimicrobial Evaluation : Thiadiazole compounds were tested against a range of bacterial strains, demonstrating effective inhibition comparable to established antibiotics, thus supporting their use in treating bacterial infections.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
